N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-12-6-13(2)8-15(7-12)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQWWKOOHDCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that exhibits a diverse range of biological activities, primarily attributed to its structural motifs including the thiadiazole ring and various functional groups. This article provides a comprehensive overview of its biological activity based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The structure features an amide group linked to a thiadiazole moiety and a trimethoxybenzamide component, which is significant for its biological interactions.
The compound is believed to interact with key cellular pathways by targeting specific proteins involved in cell signaling and proliferation. Notably, similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell growth and survival.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Compounds with similar thiadiazole structures have demonstrated activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : Studies have reported that some thiadiazole derivatives possess antifungal properties against strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential:
- Mechanisms : The anticancer activity is attributed to the inhibition of DNA replication and cell division through interference with key enzymes involved in these processes. Compounds have shown IC50 values indicating effective cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
Other Biological Activities
Beyond antimicrobial and anticancer effects, studies suggest potential anti-inflammatory and anti-Alzheimer properties among thiadiazole derivatives . The presence of sulfur in the thiadiazole ring enhances lipophilicity and bioavailability, contributing to their pharmacological profiles.
Case Studies
- Study on Antibacterial Efficacy : A study involving various 1,3,4-thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 32.6 μg/mL to higher concentrations depending on the substitution patterns on the thiadiazole ring .
- Anticancer Evaluation : Another research highlighted the effectiveness of certain thiadiazole derivatives in inhibiting tumor growth in vitro by targeting DNA synthesis pathways. The study reported IC50 values as low as 4.37 μM against HepG-2 cells .
Data Summary Table
Scientific Research Applications
Pharmacological Activities
Thiadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds similar to N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide have shown cytotoxic effects against various cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells .
- Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that thiadiazole derivatives can also function as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways that contribute to inflammation .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of thiadiazole with various amine derivatives. The structure of the compound plays a crucial role in its biological activity. Modifications at specific positions on the thiadiazole ring or the benzamide moiety can significantly enhance or reduce its pharmacological effects .
Case Studies
- Anticancer Evaluation : A series of similar thiadiazole derivatives were evaluated for their anticancer activity using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of thiadiazole derivatives, compounds were tested against multiple bacterial strains using disc diffusion methods. The results demonstrated promising antibacterial activity with some compounds showing inhibition zones comparable to established antibiotics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves step-wise adjustments of reaction parameters. For example:
- Reagent Ratios : Use molar ratios of 1:1.2 (starting material:reagent) to minimize side products.
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during thiadiazole ring formation to ensure cyclization .
- Purification : Employ column chromatography with silica gel (eluent: chloroform/acetone 3:1) and recrystallization from ethanol or acetic acid to achieve >95% purity .
- Monitoring : Track reaction progress via TLC (Silufol UV-254 plates) and confirm intermediate structures using FTIR and H NMR .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy :
- IR : Identify carbonyl (1640–1680 cm) and thioamide (∼1250 cm) stretches .
- NMR : Analyze H and C spectra to verify substituent positions (e.g., trimethoxybenzamide protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via FAB-MS or ESI-MS (e.g., [M+H] peak at m/z 541.2) .
- X-ray Diffraction : Resolve crystal structure for absolute configuration validation, particularly for intermediates in cyclization reactions .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use desiccants (e.g., silica gel) in storage environments to avoid moisture uptake .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what assays are most relevant?
- Methodological Answer : Prioritize target-specific assays:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with ciprofloxacin and fluconazole as controls .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM doses, comparing to doxorubicin .
- Mechanistic Studies : Use fluorescence-based enzymatic assays (e.g., COX-2 inhibition) or molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. How should contradictory data on bioactivity across studies be addressed?
- Methodological Answer :
- Structural Nuances : Compare substituent effects (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) using SAR tables .
- Assay Conditions : Replicate experiments under standardized protocols (e.g., pH 7.4 PBS buffer, 37°C incubation) to isolate variables .
- Data Normalization : Express activity as % inhibition relative to positive controls to mitigate inter-lab variability .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Maestro or GROMACS to model interactions with enzymes (e.g., EGFR kinase). Parameterize force fields (OPLS-AA) for thiadiazole and benzamide moieties .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Lys721 in EGFR) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Modification : Replace 3,4,5-trimethoxybenzamide with 3,4-difluorobenzamide to evaluate electron-withdrawing effects .
- Bioisosteric Replacement : Substitute thiadiazole with triazole and compare IC values in cytotoxicity assays .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding (e.g., carbonyl oxygen) and hydrophobic (e.g., dimethylphenyl) features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
